4-Fluoro-3-(pyridin-4-yl)benzoic acid
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Overview
Description
4-Fluoro-3-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoic acid typically involves the reaction of 4-fluorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Fluoro-3-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the fluorine atom.
4-(Pyridin-4-yl)benzoic acid: Similar structure with the pyridine ring in a different position.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Contains a piperazine ring instead of a pyridine ring
Uniqueness
The presence of the fluorine atom in 4-Fluoro-3-(pyridin-4-yl)benzoic acid makes it unique compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C12H8FNO2 |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-fluoro-3-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI Key |
OYOITYIZBPPNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)F |
Origin of Product |
United States |
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